

An In-depth Technical Guide to Methenolone Acetate (CAS: 434-05-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Metenolone acetate*

Cat. No.: *B1206492*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone Acetate, identified by CAS number 434-05-9, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). Renowned for its mild androgenic properties and notable anabolic effects, it has been a subject of interest in both therapeutic and research settings. This technical guide provides a comprehensive review of the scientific literature on Methenolone Acetate, focusing on its chemical properties, mechanism of action, and biological effects. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to serve as a valuable resource for the scientific community.

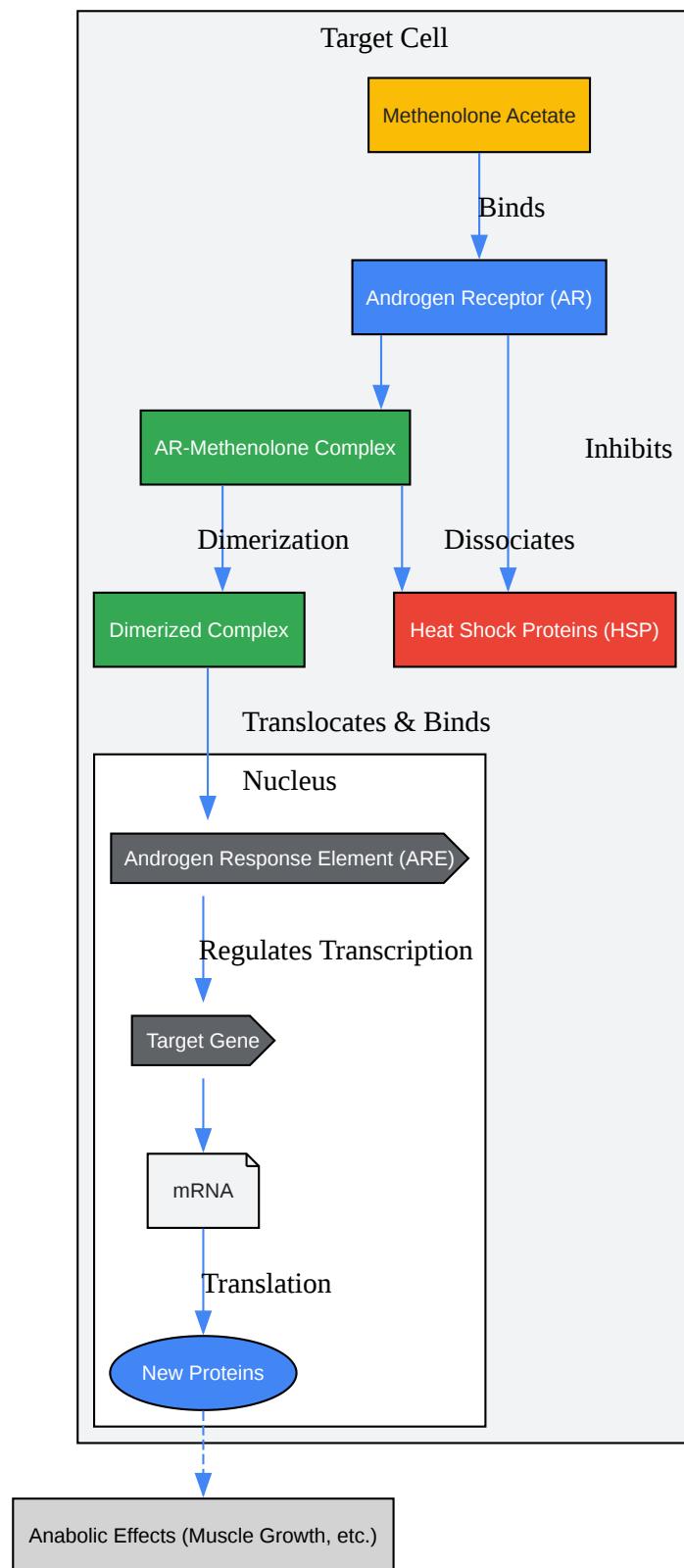
Chemical and Physical Properties

Methenolone Acetate is an esterified form of methenolone, which enhances its oral bioavailability. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	434-05-9	[1] [2]
Molecular Formula	C22H32O3	[1] [2]
Molecular Weight	344.49 g/mol	[1] [2]
Appearance	White or almost white solid crystals	[3]
Melting Point	138-139 °C	[3]
Boiling Point	441.2±45.0 °C (at 760 mmHg)	[3]
Flash Point	189.9±28.8 °C	[3]
Solubility	Soluble in methanol	[4]

Mechanism of Action and Signaling Pathway

Methenolone Acetate exerts its biological effects primarily through its interaction with the androgen receptor (AR). As a DHT derivative, it does not undergo aromatization to estrogen, which mitigates estrogen-related side effects.[\[5\]](#)


Upon entering the cell, Methenolone Acetate binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the anabolic effects of the compound.[\[5\]](#)[\[6\]](#)

The primary downstream effects of AR activation by Methenolone Acetate include:

- Increased Protein Synthesis: Activation of the AR signaling pathway upregulates the transcription of genes involved in protein synthesis, leading to an increase in muscle protein content and contributing to muscle hypertrophy.[\[5\]](#)[\[6\]](#)
- Enhanced Nitrogen Retention: Methenolone Acetate promotes a positive nitrogen balance within muscle cells, which is crucial for maintaining an anabolic state and preventing muscle

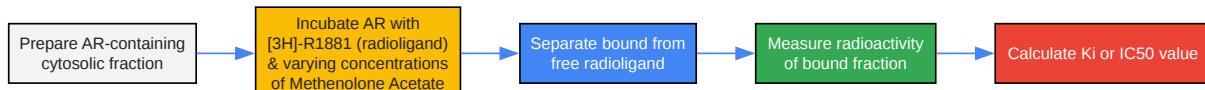
catabolism.[5][6]

The following diagram illustrates the generalized signaling pathway of Methenolone Acetate.

[Click to download full resolution via product page](#)**Figure 1:** Methenolone Acetate Signaling Pathway.

Biological Activity and Quantitative Data

Methenolone Acetate exhibits both anabolic and androgenic properties, though its androgenic effects are considered relatively weak.


Parameter	Value / Observation	Reference
Anabolic to Androgenic Ratio	Moderate anabolic and weak androgenic effects.	[7]
Binding to Sex Hormone-Binding Globulin (SHBG)	Very low affinity, about 16% of that of testosterone and 3% of that of DHT.	[8]
Oral LD50 (Rat)	2135 mg/kg	
Effect on Muscle Growth	Increases protein synthesis and nitrogen retention.	[5][6]
Clinical Use in Anemia	Has been used in the treatment of anemia due to bone marrow failure. A study on 19 patients with refractory anemia showed remission in 3/6 with pancytopenia, 2/4 with bacytopenia, 1/5 with refractory anemia with hyperplastic marrow, and 1/4 with myelofibrosis.	[2][9][10][11]

Experimental Protocols

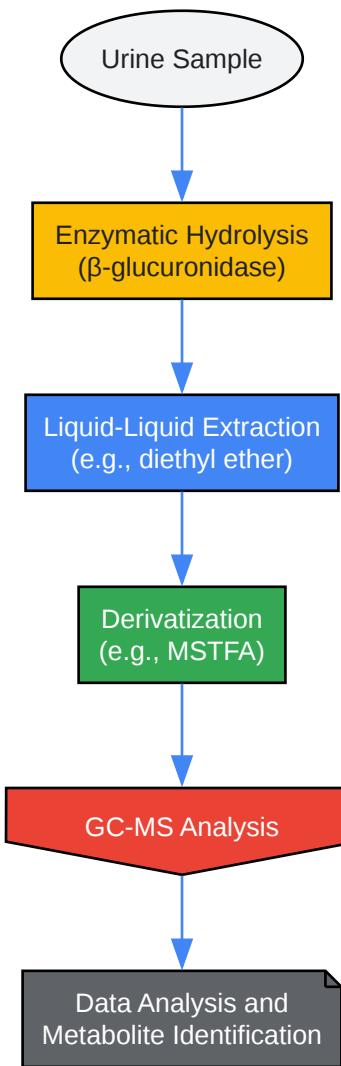
Competitive Androgen Receptor Binding Assay

This protocol is designed to determine the binding affinity of Methenolone Acetate to the androgen receptor.[10]

Workflow Diagram:

[Click to download full resolution via product page](#)

Figure 2: Workflow for a Competitive AR Binding Assay.


Methodology:

- Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from a suitable tissue source, such as the ventral prostate of rats.
- Incubation: In a 96-well plate format, incubate a fixed concentration of a high-affinity radiolabeled androgen (e.g., [3H]-methyltrienolone, R1881) with the receptor preparation in the presence of increasing concentrations of unlabeled Methenolone Acetate. Include controls with no competitor and with a known high-affinity unlabeled ligand.
- Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
- Measurement: Quantify the radioactivity of the bound fraction using liquid scintillation counting.
- Data Analysis: Plot the percentage of bound radioligand against the concentration of Methenolone Acetate. Determine the IC50 value (the concentration of Methenolone Acetate that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Urinary Metabolites

This protocol outlines a general procedure for the detection and identification of Methenolone Acetate metabolites in urine.[12][13][14]

Workflow Diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 2. What is Metenolone Acetate used for? [synapse.patsnap.com]
- 3. Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in food supplements [pharmacia.pensoft.net]
- 4. Regulation of steroidogenesis by insulin-like growth factors (IGFs) in adult human adrenocortical cells: IGF-I and, more potently, IGF-II preferentially enhance androgen biosynthesis through interaction with the IGF-I receptor and IGF-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. What is the mechanism of Metenolone Acetate? [synapse.patsnap.com]
- 7. Methenolone Acetate|Anabolic Steroid for Research [benchchem.com]
- 8. Methenolone (Primobolan) and its 3 α -reduction | PeterBond.org [peterbond.org]
- 9. Metenolone - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. Studies on anabolic steroids--4. Identification of new urinary metabolites of methenolone acetate (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methenolone Acetate (CAS: 434-05-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1206492#cas-number-434-05-9-scientific-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com